![molecular formula C7H11NO3 B15306171 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with an oxabicyclo[211]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires special equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and [2 + 2] cycloaddition reactions suggests that scalable production methods could be developed with further research and optimization.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include:
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: This compound shares the bicyclic core but has different functional groups.
Azabicyclo[2.1.1]hexane derivatives: These compounds have a nitrogen atom in the bicyclic core and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the presence of an oxabicyclo[2.1.1]hexane core. This structure provides unique reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4,8H2,(H,9,10) |
InChI Key |
JEVCNMDVXDWYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




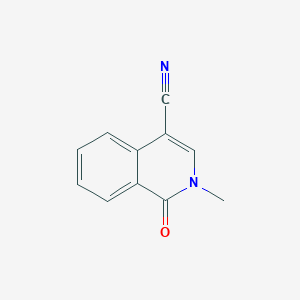
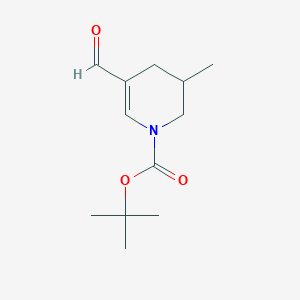
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
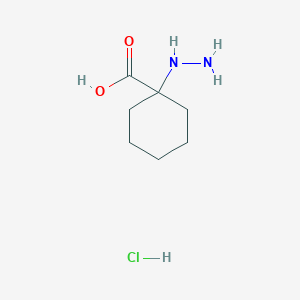
![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)
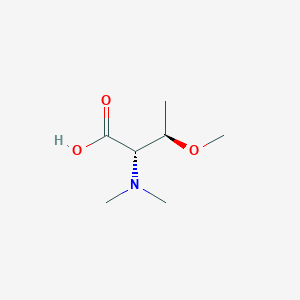
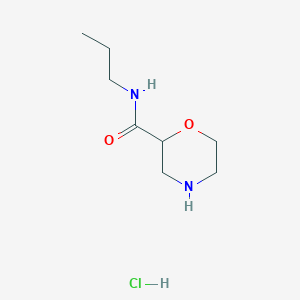
![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)
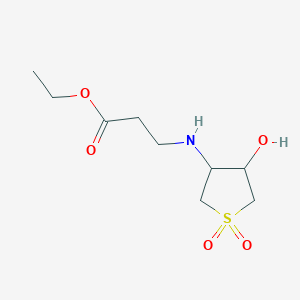

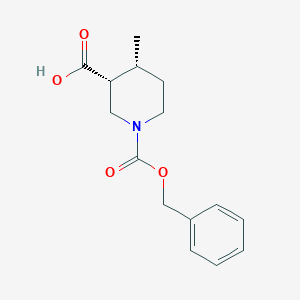
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
